molecular formula C25H28IN2S2+ B12815818 (2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

Cat. No.: B12815818
M. Wt: 547.5 g/mol
InChI Key: GDEURKKLNUGTDA-UHFFFAOYSA-N
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Description

(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its extended conjugated system, which imparts unique optical and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The benzothiazole core is then alkylated using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Conjugation with Penta-2,4-dienylidene Moiety: The next step involves the conjugation of the alkylated benzothiazole with a penta-2,4-dienylidene moiety. This can be achieved through a Knoevenagel condensation reaction using a suitable aldehyde and a base such as piperidine.

    Formation of the Hydroiodide Salt: Finally, the compound is converted to its hydroiodide salt form by reacting it with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, making it a candidate for organic semiconductors and photovoltaic materials. Its extended conjugated system allows for efficient charge transport and light absorption.

Biology

In biological research, the compound is explored for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Studies have shown that benzothiazole derivatives can exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of (2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function. The compound’s conjugated system allows it to participate in electron transfer processes, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-propyl-2-[(2E,4E)-5-(3-methyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide
  • (2E)-3-propyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

Uniqueness

The uniqueness of (2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide lies in its specific substitution pattern and the resulting electronic properties

Properties

Molecular Formula

C25H28IN2S2+

Molecular Weight

547.5 g/mol

IUPAC Name

(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

InChI

InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;

InChI Key

GDEURKKLNUGTDA-UHFFFAOYSA-N

Isomeric SMILES

CCCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.I

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.I

Origin of Product

United States

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